molecular formula C9H9N B13986014 4-Prop-2-ynyl-phenylamine

4-Prop-2-ynyl-phenylamine

Cat. No.: B13986014
M. Wt: 131.17 g/mol
InChI Key: SDZZRVZXILQIKA-UHFFFAOYSA-N
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Description

C9H9N It is characterized by the presence of a phenyl group attached to a prop-2-ynyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-ynyl-phenylamine typically involves the reaction of phenylamine (aniline) with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the reaction can be carried out under controlled temperature and pressure conditions to further improve the yield.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Prop-2-ynyl-phenylamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Prop-2-ynyl-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

    Propargylamine: Similar structure but lacks the phenyl group.

    Phenylacetylene: Contains a phenyl group and an alkyne but lacks the amine group.

    Aniline: Contains a phenyl group and an amine but lacks the alkyne group.

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-prop-2-ynylaniline

InChI

InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3,10H2

InChI Key

SDZZRVZXILQIKA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)N

Origin of Product

United States

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